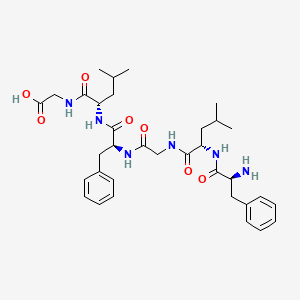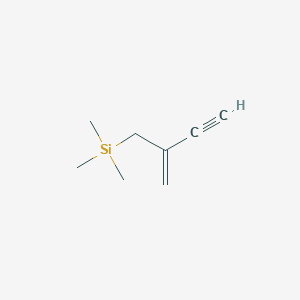![molecular formula C9H15ClO B12566054 2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane CAS No. 261716-95-4](/img/structure/B12566054.png)
2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Chloromethoxy)methyl]bicyclo[221]heptane is a bicyclic compound with a unique structure that includes a chloromethoxy group attached to a bicyclo[221]heptane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with chloromethyl methyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the chloromethoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the bicyclic framework.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The chloromethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The bicyclic framework provides structural stability and influences the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbicyclo[2.2.1]heptane: A similar bicyclic compound with a methyl group instead of a chloromethoxy group.
Norbornane: Another bicyclic compound with a different substitution pattern.
Uniqueness
2-[(Chloromethoxy)methyl]bicyclo[2.2.1]heptane is unique due to the presence of the chloromethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
261716-95-4 |
|---|---|
Molekularformel |
C9H15ClO |
Molekulargewicht |
174.67 g/mol |
IUPAC-Name |
2-(chloromethoxymethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H15ClO/c10-6-11-5-9-4-7-1-2-8(9)3-7/h7-9H,1-6H2 |
InChI-Schlüssel |
MPOGYTIIEFLDNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2COCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


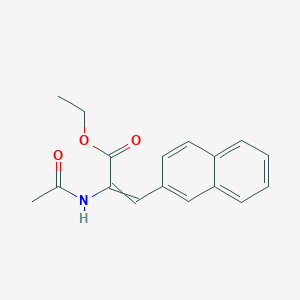
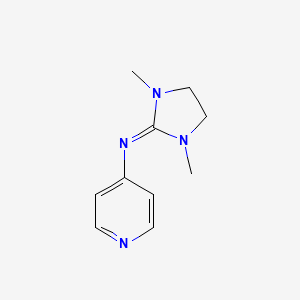
![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
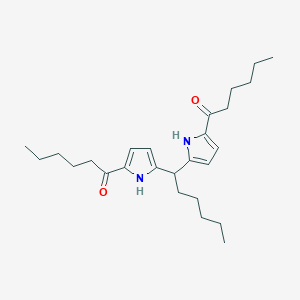
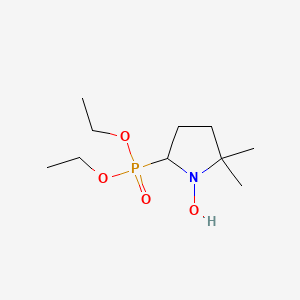
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)
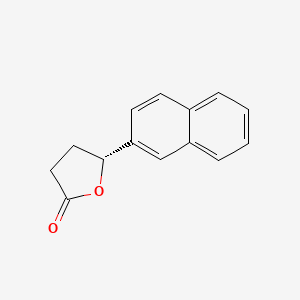

acetyl fluoride](/img/structure/B12566023.png)
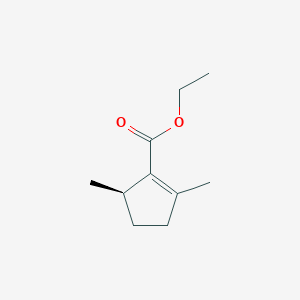
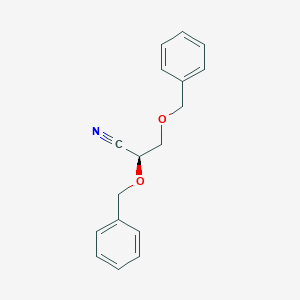
![Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl-](/img/structure/B12566047.png)
